molecular formula C8H14O2 B14321839 2-Ethenylcyclohexane-1,1-diol CAS No. 104934-09-0

2-Ethenylcyclohexane-1,1-diol

Cat. No.: B14321839
CAS No.: 104934-09-0
M. Wt: 142.20 g/mol
InChI Key: OKWPXFFBOOWJHC-UHFFFAOYSA-N
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Description

2-Ethenylcyclohexane-1,1-diol is an organic compound characterized by a cyclohexane ring with an ethenyl group and two hydroxyl groups attached to the same carbon atom. This compound is a type of diol, which means it contains two hydroxyl groups (-OH). Diols are known for their versatility in chemical reactions and their applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethenylcyclohexane-1,1-diol can be synthesized through the hydroxylation of alkenes. One common method involves the use of osmium tetroxide (OsO4) as a catalyst, which facilitates the addition of hydroxyl groups to the double bond of an alkene. The reaction typically occurs in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) and proceeds under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. One such method is the hydrolysis of epoxides, where an epoxide intermediate is treated with water or an aqueous acid to yield the diol. This method is advantageous due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions

2-Ethenylcyclohexane-1,1-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethenylcyclohexane-1,1-diol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethenylcyclohexane-1,1-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the ethenyl group can participate in addition reactions, further modifying the compound’s properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethenylcyclohexane-1,1-diol is unique due to the presence of both an ethenyl group and two hydroxyl groups on the same carbon atom. This unique structure imparts distinct reactivity and properties compared to other diols, making it valuable for specific applications in research and industry .

Properties

CAS No.

104934-09-0

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-ethenylcyclohexane-1,1-diol

InChI

InChI=1S/C8H14O2/c1-2-7-5-3-4-6-8(7,9)10/h2,7,9-10H,1,3-6H2

InChI Key

OKWPXFFBOOWJHC-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCCCC1(O)O

Origin of Product

United States

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